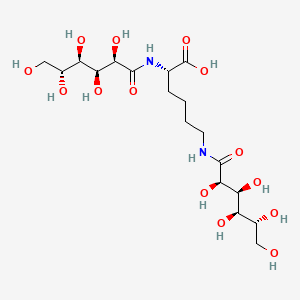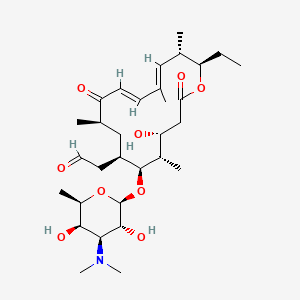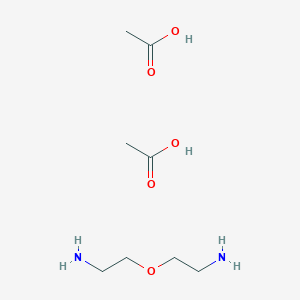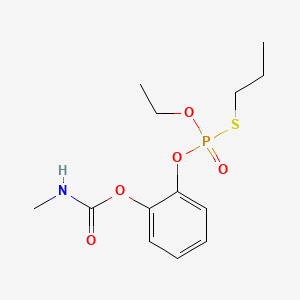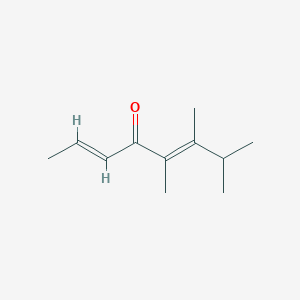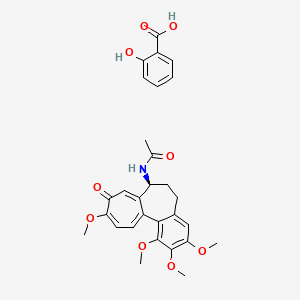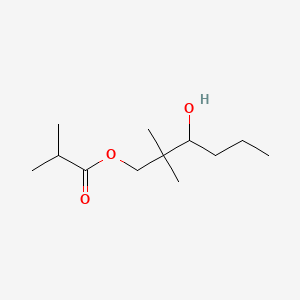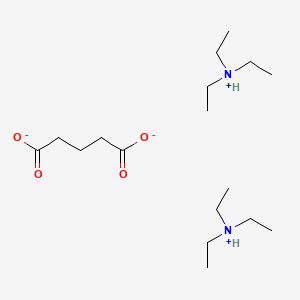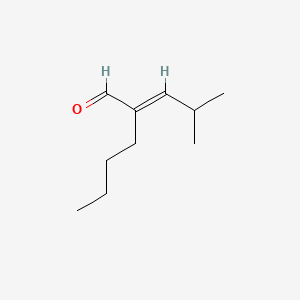
(E)-2-(2-Methylpropylidene)hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-Methylpropylidene)hexanal is an organic compound with the molecular formula C10H18O It is a type of aldehyde characterized by the presence of a hexanal backbone with a methylpropylidene substituent at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Methylpropylidene)hexanal typically involves the aldol condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base catalyst. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(2-Methylpropylidene)hexanal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated aldehydes
Wissenschaftliche Forschungsanwendungen
(E)-2-(2-Methylpropylidene)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-2-(2-Methylpropylidene)hexanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their function.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(2-Methylpropylidene)butanal
- (E)-2-(2-Methylpropylidene)pentanal
- (E)-2-(2-Methylpropylidene)heptanal
Uniqueness
(E)-2-(2-Methylpropylidene)hexanal is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
93980-82-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(2E)-2-(2-methylpropylidene)hexanal |
InChI |
InChI=1S/C10H18O/c1-4-5-6-10(8-11)7-9(2)3/h7-9H,4-6H2,1-3H3/b10-7+ |
InChI-Schlüssel |
BCKIEFFJHXOMBQ-JXMROGBWSA-N |
Isomerische SMILES |
CCCC/C(=C\C(C)C)/C=O |
Kanonische SMILES |
CCCCC(=CC(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


